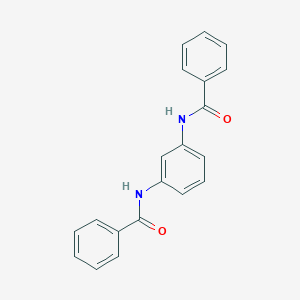
Isoserratenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoserratenedione is a naturally occurring compound that belongs to the class of sesquiterpenoids. It was first isolated from the fungus Isaria sinclairii and later found in other fungi, plants, and animals. Isoserratenedione has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of isoserratenedione is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in inflammation, cancer, and microbial growth. Isoserratenedione has been shown to inhibit the production of nitric oxide, prostaglandins, and cytokines, which are involved in inflammation. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Isoserratenedione has also been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi.
Biochemische Und Physiologische Effekte
Isoserratenedione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also has anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. Isoserratenedione has been found to have antimicrobial properties by inhibiting the growth of bacteria and fungi. It has also been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
Isoserratenedione has several advantages and limitations for lab experiments. One of the advantages is its potential application in various fields, including medicine, agriculture, and industry. It also has a relatively low toxicity profile, making it a potential alternative to synthetic drugs and pesticides. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research on isoserratenedione. One of the directions is to investigate its potential application in the treatment of Alzheimer's disease. Another direction is to explore its potential as a natural insecticide and fungicide. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method. Isoserratenedione also has potential applications in the production of biofuels and other industrial chemicals, which could be explored in future research.
Conclusion:
In conclusion, isoserratenedione is a naturally occurring compound with potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method involves several steps and requires specialized equipment and expertise. Isoserratenedione has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It also has insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. However, further research is needed to understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
Isoserratenedione can be synthesized in the laboratory using various methods, including chemical synthesis, microbial fermentation, and plant extraction. One of the most commonly used methods involves the chemical synthesis of isoserratenedione from farnesyl acetone. The process involves several steps, including oxidation, cyclization, and reduction, and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Isoserratenedione has shown promising results in various scientific research fields, including medicine, agriculture, and industry. In medicine, isoserratenedione has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have a potential application in the treatment of Alzheimer's disease. In agriculture, isoserratenedione has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, isoserratenedione has been found to have potential applications in the production of biofuels and other industrial chemicals.
Eigenschaften
CAS-Nummer |
18070-11-6 |
|---|---|
Produktname |
Isoserratenedione |
Molekularformel |
C30H46O2 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(3S,6R,11R,12S,16S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene-8,19-dione |
InChI |
InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h21-23H,8-18H2,1-7H3/t21-,22-,23-,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
CDCKBLNAQWOFID-ANVBBVGYSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)(CCC(=O)C3(C)C)C |
SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



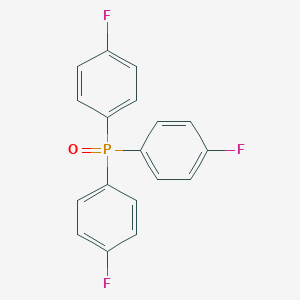
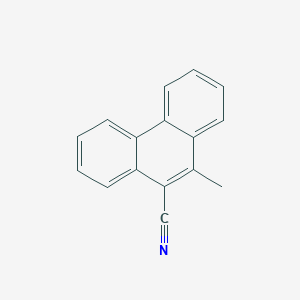
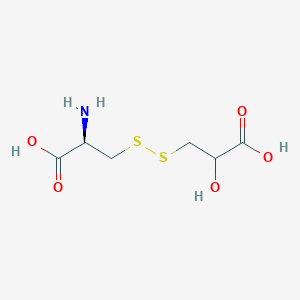
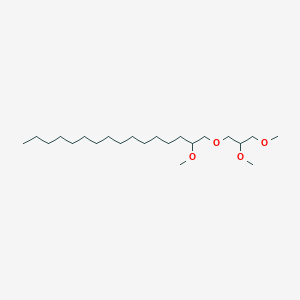
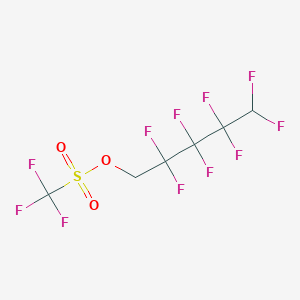
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
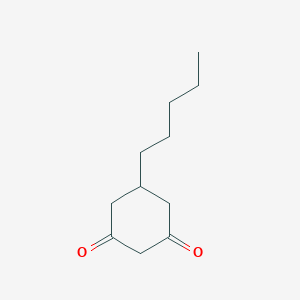
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
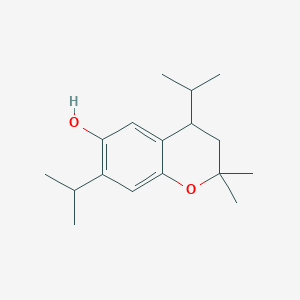
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
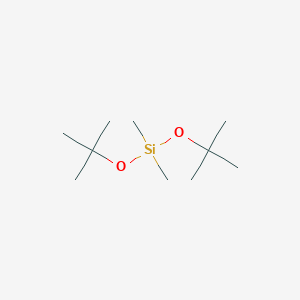
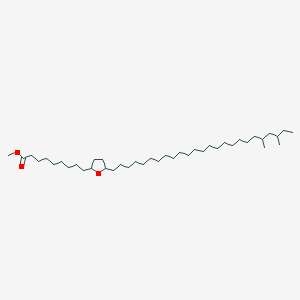
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
